N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
Overview
Description
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a complex organic compound that features a benzamide core linked to a furan and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Synthesis of the Imidazole Ring: The imidazole ring is formed through the condensation of glyoxal with ammonia or primary amines.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an amine.
Coupling Reactions: The final step involves coupling the furan and imidazole rings to the benzamide core using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A compound with a similar furan ring structure.
4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide: Shares structural similarities with the furan and benzamide components.
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is unique due to the presence of both a sulfanyl group and an imidazole ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-5-6-14(21-11)10-18-15(20)12-3-2-4-13(9-12)19-8-7-17-16(19)22/h2-9H,10H2,1H3,(H,17,22)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSCGNFLIVSNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CNC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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